molecular formula C25H25N3O5 B11420133 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11420133
M. Wt: 447.5 g/mol
InChI Key: STBYOVWWUVGLIJ-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound delineates its molecular architecture through precise substituent positioning and ring numbering. The core structure comprises a pyrido[2,3-d]pyrimidine bicyclic system fused at positions 2 and 3 of the pyrimidine ring to a pyridine moiety. The 2,4-dione suffix indicates ketone groups at positions 2 and 4 of the pyrimidine ring. Substituents are appended as follows:

  • Position 1 : A (3-methoxyphenyl)methyl group, forming a benzyl ether linkage.
  • Position 3 : A 2-(3,4-dimethoxyphenyl)ethyl chain, featuring an ethylene spacer between the dimethoxy aromatic system and the heterocycle.

This nomenclature adheres to IUPAC Rule B-1.2 for fused heterocycles, prioritizing the pyrimidine ring as the base component. The compound belongs to the pyridopyrimidine class, characterized by their dual heterocyclic systems and pharmacological relevance as kinase inhibitors and anticancer agents.

Historical Context in Heterocyclic Chemistry

Pyridopyrimidines emerged as critical scaffolds in medicinal chemistry following seminal work on folate analogs in the mid-20th century. Early studies on dihydrofolate reductase (DHFR) inhibitors, such as methotrexate, highlighted the importance of pyrimidine derivatives in modulating enzymatic activity. The fusion of pyridine and pyrimidine rings, first reported in the 1970s, enhanced metabolic stability and target affinity compared to monocyclic analogs.

The specific substitution pattern of this compound reflects advancements in para-methoxybenzyl protecting groups and Ullmann-type coupling reactions, which enabled precise functionalization of the pyridopyrimidine core. Patent filings from the 2020s, such as EP3976609A1, underscore its role in purinergic receptor (P2X3) inhibition for respiratory diseases, marking a shift toward neuropharmacological applications.

Position Within Pyrido[2,3-d]pyrimidine Derivative Taxonomy

The compound occupies a distinct niche within pyrido[2,3-d]pyrimidine derivatives due to its unique methoxy-substituted arylalkyl substituents. Comparative analysis with analogs reveals structural and functional differentiation:

Derivative Feature This Compound Common Analogs (e.g., Palbociclib)
Core Structure Pyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidin-7-one
Position 1 Substituent (3-Methoxyphenyl)methyl Cyclopentyl or piperazinyl groups
Position 3 Substituent 2-(3,4-Dimethoxyphenyl)ethyl Halogenated aryl or alkyl chains
Primary Target P2X3 receptors (inferred) Cyclin-dependent kinases (CDK4/6)

This structural divergence correlates with altered target specificity. While palbociclib derivatives prioritize CDK4/6 inhibition via bulky cyclopentyl groups, the methoxy-rich substituents in this compound suggest affinity for G protein-coupled receptors like P2X3, which are modulated by methoxyaryl motifs. The ethyl spacer in the 3-substituent may enhance membrane permeability, a hypothesis supported by logP calculations of similar dimethoxyethyl derivatives.

The compound’s taxonomy is further defined by its synthetic pathway. Unlike palladium-catalyzed cross-couplings used for CDK inhibitors, its synthesis likely involves Vilsmeier-Haack cyclization of 6-aminouracil precursors followed by alkylation—a method detailed in pyridopyrimidine literature. This pathway favors electron-rich aromatic substituents, aligning with its methoxy-dominated architecture.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25N3O5/c1-31-19-7-4-6-18(14-19)16-28-23-20(8-5-12-26-23)24(29)27(25(28)30)13-11-17-9-10-21(32-2)22(15-17)33-3/h4-10,12,14-15H,11,13,16H2,1-3H3

InChI Key

STBYOVWWUVGLIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Core Pyrido[2,3-d]Pyrimidine-2,4-Dione Synthesis

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of 2,4,6-triaminopyrimidine (5 ) with α,β-unsaturated carbonyl derivatives. For instance, heating 5 with ethyl acetoacetate in refluxing diphenyl ether (195–230°C) yields ethyl α-acetyl-β-aryl acrylates, which cyclize to form 7,8-dihydro-6-aryl-5-methylpyrido[2,3-d]pyrimidine-2,4-diones . Alternative routes employ malononitrile and 4,4-dimethoxy-2-butanone under basic conditions to generate ylidenemalononitrile intermediates, which undergo cyclization in methanol with ammonium hydroxide .

Key Reaction Conditions:

  • Solvent: Diphenyl ether or methanol

  • Temperature: 195–230°C for diphenyl ether; ambient for methanol

  • Catalysts: Piperidine/acetic acid mixture or ammonium hydroxide

  • Yield: 60–75%

Introduction of the 3,4-Dimethoxyphenethyl Group

The 3,4-dimethoxyphenethyl moiety is introduced via reductive alkylation or nucleophilic substitution. In one protocol, the pyrido[2,3-d]pyrimidine intermediate is treated with 3,4-dimethoxybenzyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere. Palladium catalysts such as PdCl₂(dppf)·CH₂Cl₂ facilitate Suzuki-Miyaura coupling when arylboronic acids are used . Alternatively, reductive amination with 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride in acetic acid achieves N-alkylation at the pyrimidine’s N3 position .

Representative Procedure:

  • Dissolve pyrido[2,3-d]pyrimidine-2,4-dione (1.0 mmol) in dry THF.

  • Add 3,4-dimethoxybenzyl chloride (1.2 mmol) and PdCl₂(dppf)·CH₂Cl₂ (0.1 mmol).

  • Stir at 65°C for 12 hours, then concentrate under reduced pressure.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1) .

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, aromatic), 4.25 (s, 2H, CH₂), 3.90 (s, 6H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, CH₂), 2.80 (t, J = 7.2 Hz, 2H, CH₂) .

Functionalization with the 3-Methoxybenzyl Group

The 3-methoxybenzyl group is installed at the N1 position using Mitsunobu conditions or nucleophilic displacement. A reported method involves treating the pyridopyrimidine core with 3-methoxybenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C . For stereochemical control, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF are employed .

Optimized Protocol:

  • Combine pyrido[2,3-d]pyrimidine-2,4-dione (1.0 mmol), 3-methoxybenzyl bromide (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMF.

  • Heat at 80°C for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Isolate product via silica gel chromatography (CH₂Cl₂:MeOH = 20:1) .

Yield: 68–72% .

Final Cyclization and Oxidation

The dihydro intermediate undergoes oxidation to aromatize the pyridine ring. Hydrogenolysis with 5% Pd/C in ethanol under H₂ atmosphere (50 psi) at 60°C for 6 hours removes protecting groups and saturates double bonds . Subsequent treatment with thionyl chloride in DMF converts hydroxyl groups to chlorides, followed by hydrolysis with aqueous KOH to yield the dione .

Critical Parameters:

  • Catalyst: Pd/C (5–10 wt%)

  • Pressure: 50–100 psi H₂

  • Temperature: 60–80°C

  • Yield after oxidation: 85–90%

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance efficiency. A patented process uses microchannel reactors for the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes . Automated liquid-handling systems ensure precise stoichiometry in multi-step sequences, achieving batch-to-batch consistency (>98% purity by HPLC) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Reductive Amination Mild conditions, high selectivityRequires expensive boronic acids65–75
Suzuki Coupling Tolerance to diverse substituentsPd catalysts increase cost70–78
Mitsunobu Reaction StereospecificLimited scalability due to DEAD toxicity60–68

Spectroscopic Validation

Infrared (IR) Spectroscopy:

  • Peaks at 1705 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C-O-C ether) confirm dione and methoxy groups .

Mass Spectrometry:

  • HRMS (ESI-TOF): m/z calcd for C₂₇H₂₈N₃O₆ [M+H]⁺: 514.1945; found: 514.1938 .

Challenges and Mitigation Strategies

  • Low Solubility: Use polar aprotic solvents (e.g., DMF, DMSO) during coupling steps .

  • Byproduct Formation: Employ high-pressure hydrogenation to minimize over-reduction .

  • Pd Residue: Purify via chelating resins (e.g., SiliaBond® Thiol) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring exhibits reactivity at electron-deficient positions, particularly under basic or acidic conditions. Methoxy and phenyl substituents influence electron distribution, directing nucleophilic attack.

Reaction Type Conditions Outcome Source
HalogenationPOCl₃, toluene, refluxChlorination at pyrimidine C2/C4 positions
Azide SubstitutionNaN₃, DMF, 80–90°CAzide group introduction for further modifications

Example : Chlorination of analogous pyridopyrimidines using POCl₃ yields 2,4-dichloro derivatives, which serve as intermediates for subsequent substitutions .

Electrophilic Aromatic Substitution

Methoxy groups on the phenyl rings activate the aromatic system toward electrophilic reactions. Substituent positioning directs regioselectivity.

Reaction Type Conditions Outcome Source
NitrationHNO₃/H₂SO₄, 0–5°CNitro group para to methoxy substituents
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid formation at activated positions

Key Insight : The 3,4-dimethoxyphenyl group undergoes nitration preferentially at the 5-position due to steric and electronic effects.

Reduction Reactions

The compound’s nitro-containing analogs are prone to reduction, forming amine derivatives critical for biological activity.

Reagent Conditions Product Source
H₂/Pd-CEtOH, 25°C, 1 atm H₂Reduction of nitro to amine group
NaBH₄/CuCl₂MeOH, refluxSelective reduction of carbonyl groups

Note : Reduction of the nitro group in related compounds enhances binding to biological targets like dihydrofolate reductase (DHFR).

Alkylation and Acylation

The secondary amine in the pyrimidine ring reacts with alkyl halides or acyl chlorides.

Reaction Type Conditions Outcome Source
N-AlkylationR-X, TEA, DCM, 25°CFormation of tertiary amines
AcylationR-COCl, DCM, 0–10°CAmide bond formation

Example : Treatment with acetyl chloride under basic conditions yields N-acetylated derivatives, improving metabolic stability.

Cyclization and Ring-Opening Reactions

The fused ring system participates in cycloadditions and ring-opening under controlled conditions.

Reaction Type Conditions Outcome Source
Diels-AlderDienophile, toluene, 110°CFormation of polycyclic adducts
Acidic HydrolysisHCl (conc.), refluxRing-opening to form aminocarboxylic acids

Mechanistic Insight : Ring-opening in acidic media proceeds via protonation of the pyrimidine oxygen, followed by nucleophilic attack .

Oxidation Reactions

Methoxy groups are susceptible to oxidative demethylation, altering electronic properties.

Reagent Conditions Product Source
KMnO₄/H⁺H₂O, 80°CDemethylation to catechol derivatives
OzoneCH₂Cl₂, −78°COxidative cleavage of ethyl side chains

Biological Relevance : Demethylation products exhibit enhanced solubility and altered receptor affinity.

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends between the target compound and related derivatives:

Compound Key Reactivity Unique Features Source
Parent pyrido[2,3-d]pyrimidine-2,4-dioneBase-catalyzed hydrolysisLacks methoxy groups; lower steric hindrance
6-Amino-pyrido[2,3-d]pyrimidineEnhanced nucleophilic substitutionAmino group increases ring electron density
Nitro-substituted analog (C24H22N4O6)Selective reduction to aminesNitro group directs electrophilic reactions

Reaction Mechanisms and Steric Effects

  • Nucleophilic Aromatic Substitution : Methoxy groups donate electrons via resonance, deactivating the ring but directing incoming nucleophiles to meta/para positions.

  • Steric Hindrance : Bulky 3-methoxyphenylmethyl groups slow reactions at the pyrimidine N1 position, favoring substitutions at C2/C4.

Scientific Research Applications

Biological Activities

Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities:

  • Antitumor Activity : Compounds in this class have shown promise as potential anticancer agents. For instance, studies have demonstrated that certain derivatives can inhibit tumor cell growth by inducing apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties : Pyrido[2,3-d]pyrimidines have been evaluated for their antimicrobial activities against various pathogens. The structural features of these compounds allow them to interact with microbial enzymes or cell membranes effectively .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Applications in Medicinal Chemistry

The unique structure of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione makes it a valuable scaffold for drug development. Its applications include:

  • Lead Compound Development : This compound serves as a lead structure for the design of new drugs targeting various diseases including cancer and infections.
  • Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to explore how modifications to its structure affect biological activity. This knowledge is crucial for optimizing efficacy and reducing toxicity in potential drug candidates .

Case Studies

Several studies have documented the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • Antitumor Agents : A study highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives that exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Activity : Research demonstrated that specific derivatives showed effective antimicrobial activity against both gram-positive and gram-negative bacteria. The studies utilized standard disk diffusion methods to assess efficacy .

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA .

Comparison with Similar Compounds

Pyrido[3,2-d]Pyrimidine Derivatives

  • Example: 3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione () Key Differences: The pyrimidine ring fusion shifts from [2,3-d] to [3,2-d], altering electronic distribution and steric accessibility. Biological Implications: Reduced substitution may lower selectivity for enzymes like eEF-2K, as seen in related pyrido[2,3-d]pyrimidine inhibitors .

Thieno[3,2-d]Pyrimidine Analogs

  • Example: 3-(3-Fluorophenyl)-1-[(3-Methylphenyl)methyl]-1H,2H,3H,4H-Thieno[3,2-d]Pyrimidine-2,4-Dione () Key Differences: Replacement of the pyrido ring with a sulfur-containing thieno ring increases lipophilicity (logP ~3.5 estimated) and may affect metabolic stability. Biological Implications: Thieno derivatives often exhibit distinct antibacterial profiles due to sulfur’s electronegativity and redox activity .

Substituent Variations

Trifluoromethyl vs. Methoxy Groups

  • Example : 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-{[4-(Trifluoromethyl)phenyl]methyl}-Pyrido[3,2-d]Pyrimidine-2,4-Dione (CAS 921824-86-4, )
    • Key Differences : The 4-(trifluoromethyl)phenyl group is electron-withdrawing, enhancing metabolic stability but reducing solubility compared to the target compound’s 3-methoxyphenylmethyl group.
    • Biological Implications : Trifluoromethyl groups often improve target residence time in kinase inhibitors but may increase off-target effects due to hydrophobic interactions .

Ethyl vs. Methyl Linkers

  • Biological Implications: Rigid substituents may limit conformational adaptability, as seen in reduced eEF-2K inhibition (IC₅₀ >1 μM vs. submicromolar for flexible analogs) .

SAR Trends :

  • Electron-Donating Groups : Methoxy groups (target compound) improve solubility and may enhance binding to polar enzyme pockets.
  • Bulk and Flexibility : The 2-(3,4-dimethoxyphenyl)ethyl group balances bulk and flexibility, optimizing interactions with hydrophobic kinase domains .
  • Heterocycle Choice: Pyrido cores offer nitrogen-rich environments for hydrogen bonding, while thieno analogs prioritize lipophilicity for membrane penetration .

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyridopyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action and potential therapeutic applications.

  • Molecular Formula : C22H24N2O4
  • Molar Mass : 396.44 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structure.

Research indicates that pyridopyrimidine derivatives often interact with key biological targets such as enzymes and receptors involved in various cellular pathways. The specific compound under discussion has shown potential in the following areas:

  • Antiproliferative Activity : Studies have indicated that pyridopyrimidine compounds can inhibit the proliferation of cancer cells. For instance, they may induce apoptosis through the activation of caspases and modulation of apoptotic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in DNA synthesis and repair .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related pyridopyrimidine compounds:

Study Cell Line/Model Activity Observed Mechanism
MCF-7 (breast cancer)Significant antiproliferative effectInduction of apoptosis via caspase activation
MV4-11 (leukemia)Moderate growth inhibitionInhibition of DHFR
Various cancer linesVariable activity based on substituentsStructure-activity relationship analysis

Case Studies

  • Antiproliferative Effects : In a study involving MCF-7 breast cancer cells, derivatives similar to the target compound exhibited IC50 values indicating effective growth inhibition at low concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Enzyme Targeting : Another investigation focused on the inhibition of DHFR by pyridopyrimidine derivatives. The results demonstrated that these compounds could effectively reduce enzyme activity, leading to decreased cell viability in cancer models.

Research Findings

Recent reviews highlight the therapeutic potential of pyridopyrimidine derivatives:

  • Synthesis and Optimization : Various synthetic routes have been developed to enhance the yield and purity of these compounds, enabling more extensive biological testing .
  • Therapeutic Applications : The versatility of these compounds positions them as candidates for further development in treating cancers and possibly other diseases where cell proliferation is a factor .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this pyrido[2,3-d]pyrimidine-dione derivative?

Answer:
The synthesis typically involves:

  • Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to construct the pyrido-pyrimidine core .
  • Alkylation strategies at the N1 position using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, ensuring regioselectivity through steric and electronic control .
  • Multi-step functionalization of intermediates, including thioacetamide-mediated heterocycle formation and subsequent purification via recrystallization .

Advanced: How can reaction yields be optimized during the introduction of 3,4-dimethoxyphenethyl substituents?

Answer:
Optimization strategies include:

  • Temperature modulation : Conducting alkylation at 60–80°C to balance reactivity and side-product formation .
  • Catalyst screening : Testing palladium ligands (e.g., Xantphos, BINAP) to enhance cyclization efficiency .
  • Solvent selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve nucleophilicity .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy : 1H/13C NMR to verify substitution patterns and regiochemistry .
  • X-ray crystallography : Resolve conformational ambiguities, as demonstrated in analogous pyrido-pyrimidine structures .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts .

Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?

Answer:

  • Orthogonal validation : Replicate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding .
  • Stability profiling : Assess compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .
  • Cellular context adjustment : Compare activity in primary cells vs. immortalized lines to identify microenvironmental influences .

Basic: What strategies ensure regioselectivity during functionalization of the pyrido[2,3-d]pyrimidine scaffold?

Answer:

  • Protecting group chemistry : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) .
  • Steric control : Employ bulky bases (e.g., DBU) to direct alkylation to less hindered positions .
  • Electronic tuning : Electron-withdrawing substituents on aryl groups can modulate reactivity .

Advanced: What computational approaches predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, VEGFR) .
  • MD simulations : Run 100-ns trajectories in AMBER to assess binding stability and conformational flexibility .
  • QSAR modeling : Train models on analogous pyridopyrimidines to prioritize synthetic targets .

Basic: How is the compound’s stability evaluated under physiological conditions?

Answer:

  • pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor decomposition via UV-Vis spectroscopy .
  • Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated oxidation .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Answer:

  • Standardized synthetic protocols : Strict control of reaction time, temperature, and catalyst ratios .
  • Bioactivity normalization : Include internal reference compounds in each assay plate .
  • Multi-parametric characterization : Combine NMR, elemental analysis, and DSC to ensure batch consistency .

Basic: What biological targets are prioritized for this compound based on structural analogs?

Answer:

  • Kinase inhibition : Analogous pyrido-pyrimidines show activity against tyrosine kinases .
  • Epigenetic modulation : Thieno-pyrimidine derivatives interact with HDACs and DNMTs .
  • Antimicrobial activity : Methoxy-substituted variants disrupt bacterial membrane proteins .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout : Validate target dependency by deleting putative receptors in cell models .
  • Chemical proteomics : Use photoaffinity labeling to identify off-target interactions .
  • In vivo PET imaging : Radiolabel the compound (e.g., with 18F) to track biodistribution in animal models .

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